Bendamustine hydrochloride monohydrate
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Overview
Description
Bendamustine hydrochloride monohydrate is an alkylating drug used for the treatment of adult patients with indolent B-cell non-Hodgkin lymphoma (NHL) that has progressed during or within six months of treatment with rituximab or a rituximab-containing regimen . It is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules .
Synthesis Analysis
The synthesis of Bendamustine hydrochloride involves an improved process which is simple, convenient, economical, and industrially viable . The process does not use hazardous chemicals and results in Bendamustine hydrochloride of high purity . The synthesis starts from compound of formula (II) as summarized in schem-4 .Molecular Structure Analysis
The molecular structure of this compound is C16H21Cl2N3O2·HCl·H2O . It comprises a 2-chloroethylamine alkylating group, a butyric acid side chain, and a benzimidazole ring .Chemical Reactions Analysis
This compound is primarily metabolized via hydrolysis to monohydroxy (HP1) and dihydroxy-bendamustine (HP2) metabolites with low cytotoxic activity . Two active minor metabolites, M3 and M4, are primarily formed via CYP1A2 .Physical and Chemical Properties Analysis
This compound is anhydrous or contains one molecule of hydration . The anhydrous form contains not less than 98.0% and not more than 102.0% of bendamustine hydrochloride (C16H21Cl2N3O2·HCl), calculated on the as-is basis .Mechanism of Action
Safety and Hazards
Bendamustine hydrochloride monohydrate is toxic if swallowed and is suspected of causing genetic defects, cancer, and damaging fertility or the unborn child . It may cause damage to organs and may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Future Directions
The future directions for Bendamustine hydrochloride monohydrate could involve revising the monograph with changes such as adding the UNII codes of bendamustine hydrochloride, this compound, and bendamustine free base in the chemical information section . In the Assay, the analysis time from the Chromatographic system could be deleted .
Properties
CAS No. |
1374784-02-7 |
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Molecular Formula |
C16H24Cl3N3O3 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C16H21Cl2N3O2.ClH.H2O/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H;1H2 |
InChI Key |
TWBJYCLUHINEDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.O.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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